molecular formula C8H12N6 B2425820 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole CAS No. 1005614-85-6

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole

Cat. No.: B2425820
CAS No.: 1005614-85-6
M. Wt: 192.226
InChI Key: SCIJUYGUYCCHDX-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(3,5-Dimethyl-pyrazol-1-yl)-ethyl]-2H-tetrazole lies in its combined pyrazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its stability, reactivity, and potential biological activities compared to compounds with only one of these rings .

Properties

IUPAC Name

5-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-6-5-7(2)14(11-6)4-3-8-9-12-13-10-8/h5H,3-4H2,1-2H3,(H,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJUYGUYCCHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NNN=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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